6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine
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Overview
Description
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .
Preparation Methods
The synthesis of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents such as chlorine or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-A]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyridine scaffold .
Scientific Research Applications
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor and biological context .
Comparison with Similar Compounds
6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-A]pyridine: This compound has similar structural features but differs in its substituents, leading to variations in biological activity and chemical reactivity.
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyridine:
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
6-chloro-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H11ClN2/c1-11(4-5-11)9-7-14-6-8(12)2-3-10(14)13-9/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
FJJTWFGJSZSWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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